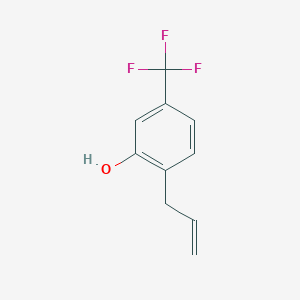

2-Allyl-5-trifluoromethyl phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O |

|---|---|

Molecular Weight |

202.17 g/mol |

IUPAC Name |

2-prop-2-enyl-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C10H9F3O/c1-2-3-7-4-5-8(6-9(7)14)10(11,12)13/h2,4-6,14H,1,3H2 |

InChI Key |

NWBMDVOPVQZAKA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C=C(C=C1)C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Allyl-5-trifluoromethyl phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Allyl-5-trifluoromethyl phenol, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process involving the O-allylation of 3-trifluoromethylphenol followed by a thermal Claisen rearrangement. This document details the experimental protocols, reaction mechanisms, and characterization of the intermediate and final products.

Synthesis Pathway

The synthesis of this compound proceeds through the following two key steps:

-

O-allylation of 3-trifluoromethylphenol: This step involves the etherification of the phenolic hydroxyl group of 3-trifluoromethylphenol with an allyl halide, typically allyl bromide, in the presence of a base.

-

Claisen Rearrangement: The resulting allyl 3-(trifluoromethyl)phenyl ether undergoes a thermal[1][1]-sigmatropic rearrangement to yield the final product, this compound. The electron-withdrawing trifluoromethyl group at the meta-position directs the allyl group to the ortho-position.[1]

Below is a logical diagram illustrating the synthesis workflow.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Allyl 3-(trifluoromethyl)phenyl ether

This procedure details the O-allylation of 3-trifluoromethylphenol.

Materials:

-

3-Trifluoromethylphenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-trifluoromethylphenol, anhydrous potassium carbonate, and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude allyl 3-(trifluoromethyl)phenyl ether.

-

The crude product can be purified by vacuum distillation or used directly in the next step after solvent removal.

Step 2: Synthesis of this compound via Claisen Rearrangement

This procedure describes the thermal rearrangement of the intermediate ether.

Materials:

-

Allyl 3-(trifluoromethyl)phenyl ether

-

High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)

Procedure:

-

Place the crude or purified allyl 3-(trifluoromethyl)phenyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer.

-

Add a high-boiling point solvent to the flask.

-

Heat the mixture to reflux (typically 180-220 °C, depending on the solvent) under a nitrogen atmosphere.

-

Maintain the reflux for 10-15 hours. The progress of the rearrangement can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2][3]

Quantitative Data

The following table summarizes typical yields for the two-step synthesis.

| Step | Product | Typical Yield |

| O-Allylation | Allyl 3-(trifluoromethyl)phenyl ether | 85-95% |

| Claisen Rearrangement | This compound | 60-75% |

Characterization Data

Expected Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm) ~7.2-7.0 (m, 3H, Ar-H)

-

δ (ppm) ~6.0-5.8 (m, 1H, -CH=CH₂)

-

δ (ppm) ~5.2-5.0 (m, 2H, -CH=CH₂ )

-

δ (ppm) ~4.9 (s, 1H, Ar-OH)

-

δ (ppm) ~3.4 (d, 2H, Ar-CH₂ -CH=CH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ (ppm) ~154 (C-OH)

-

δ (ppm) ~136 (-C H=CH₂)

-

δ (ppm) ~131 (q, J ≈ 33 Hz, C -CF₃)

-

δ (ppm) ~129 (Ar-C)

-

δ (ppm) ~124 (q, J ≈ 272 Hz, -C F₃)

-

δ (ppm) ~122 (Ar-C)

-

δ (ppm) ~117 (Ar-C)

-

δ (ppm) ~116 (-CH=C H₂)

-

δ (ppm) ~35 (Ar-C H₂)

-

-

FTIR (neat, cm⁻¹):

-

~3400 (br, O-H stretch)

-

~3080 (C-H stretch, aromatic and vinyl)

-

~2980, 2920 (C-H stretch, alkyl)

-

~1640 (C=C stretch, allyl)

-

~1580, 1490 (C=C stretch, aromatic)

-

~1330, 1160, 1120 (C-F stretch)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 202

-

Signaling Pathways and Logical Relationships

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. The regioselectivity is influenced by the electronic nature of the substituents on the aromatic ring.

Caption: Mechanism of the aromatic Claisen rearrangement.

This technical guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

References

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Allyl-5-trifluoromethyl phenol

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Allyl-5-trifluoromethyl phenol. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related analogs, namely 2-allylphenol and various trifluoromethylphenols, to project its characteristics. This guide also outlines standard experimental protocols for the determination of these properties and explores potential biological activities based on its constituent functional groups.

Core Physicochemical Properties

The physicochemical properties of a molecule are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an allyl group and a trifluoromethyl group to the phenol scaffold is expected to significantly modify its properties compared to the parent phenol molecule. The trifluoromethyl group, a strong electron-withdrawing group, is known to increase lipophilicity and metabolic stability in drug molecules.[1] The allyl group may provide a site for metabolic activity or further functionalization.

A summary of the predicted and known physicochemical data for this compound and its structural relatives is presented in the table below.

| Property | This compound (Predicted) | 2-Allylphenol | 3-(Trifluoromethyl)phenol |

| Molecular Formula | C₁₀H₉F₃O | C₉H₁₀O[2] | C₇H₅F₃O[3] |

| Molecular Weight | 202.17 g/mol | 134.18 g/mol [2] | 162.11 g/mol [3] |

| Melting Point | Data not available | -7 to -5 °C | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Predicted to have low water solubility | 1110 mg/L in water | Data not available |

| pKa | Predicted to be more acidic than phenol | Data not available | 9.08[4] |

| logP (Octanol/Water) | Predicted to be > 2.5 | 2.441 (estimated) | Data not available |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental. The following are generalized experimental protocols for key parameters.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[5] A sharp melting point range typically signifies a pure compound, while a broad range often indicates the presence of impurities.[6]

Methodology: Capillary Method [7]

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of about 3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[6][9]

-

Heating: The sample is heated at a controlled rate.[5] An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 2°C per minute) for a more accurate measurement.[8]

-

Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This provides the melting point range.[5]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10]

Methodology: Thiele Tube Method [11]

-

Sample Preparation: A small volume of the liquid is placed in a small test tube, and an inverted capillary tube (sealed at the top) is added.[11]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating oil like paraffin.[12][13]

-

Heating: The Thiele tube is gently heated, leading to a continuous stream of bubbles from the capillary tube.[11]

-

Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.[14]

Methodology: Shake-Flask Method [15]

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.[16]

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[15]

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa is a measure of the acidity of a compound.

Methodology: Potentiometric Titration [17]

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a water-methanol mixture for sparingly soluble compounds.[17]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[17][18]

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.[18][19]

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity.

Methodology: Shake-Flask Method [20]

-

Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.[21]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.[22]

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).[21]

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[23]

Potential Biological Activity

-

Phenolic Compounds: Phenolic acids and their derivatives are known to exhibit a wide range of biological activities.[24]

-

Allylphenols: Some allylphenols have shown various biological effects.

-

Trifluoromethylphenols: The trifluoromethyl group is a common substituent in many pharmaceuticals and can enhance biological activity.[1] For instance, certain trifluoromethylphenols have been investigated for their potential as pesticides.[25] The presence of the trifluoromethyl group can also impact the biodegradation of the molecule.[26]

The combination of these functional groups in this compound suggests that it may possess interesting biological properties worthy of further investigation in drug discovery programs.

Visualizations

Physicochemical Property Determinants

Caption: Structural components influencing key physicochemical properties.

Experimental Workflow for Melting Point Determination

Caption: Generalized workflow for determining the melting point of a solid.

References

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. 2-Allylphenol synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ulm.edu [ulm.edu]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. westlab.com [westlab.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. pennwest.edu [pennwest.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. acdlabs.com [acdlabs.com]

- 21. agilent.com [agilent.com]

- 22. enamine.net [enamine.net]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. A critical examination of human data for the biological activity of phenolic acids and their phase-2 conjugates derived from dietary (poly)phenols, phenylalanine, tyrosine and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of 2-Allyl-5-trifluoromethyl phenol

Introduction

2-Allyl-5-trifluoromethyl phenol is a novel organic molecule that combines the structural features of an allylphenol and a trifluoromethylphenol. The allyl group is a common motif in natural products and is known to be a versatile synthetic handle. The trifluoromethyl group is a key pharmacophore in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides a predictive structural analysis, proposes a synthetic route, and discusses potential biological activities of this compound.

Proposed Synthesis

A plausible and well-established method for the synthesis of 2-allylphenols is the Claisen rearrangement of the corresponding allyl phenyl ether.[2][3][4][5][6] Therefore, this compound could be synthesized in a two-step process starting from 3-(trifluoromethyl)phenol.

Experimental Protocol:

Step 1: Synthesis of Allyl 3-(trifluoromethyl)phenyl ether

-

To a solution of 3-(trifluoromethyl)phenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

-

To this suspension, add allyl bromide (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain allyl 3-(trifluoromethyl)phenyl ether.

Step 2: Claisen Rearrangement to this compound

-

Heat the purified allyl 3-(trifluoromethyl)phenyl ether neat (without solvent) to 180-200 °C in an inert atmosphere (e.g., under nitrogen or argon).[4]

-

Maintain this temperature for 3-6 hours, monitoring the rearrangement by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Purify the resulting crude this compound by column chromatography on silica gel to yield the final product.

Predicted Structural and Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, extrapolated from data for 2-allylphenol[7][8] and trifluoromethylphenols.[9][10][11][12]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.1 | m | 2H | Aromatic-H |

| ~6.9 - 6.8 | m | 1H | Aromatic-H |

| ~6.1 - 5.9 | m | 1H | -CH=CH₂ |

| ~5.2 - 5.0 | m | 2H | -CH=CH₂ |

| ~5.5 | s | 1H | Phenolic-OH |

| ~3.4 | d | 2H | Ar-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C-OH |

| ~136 | -CH=CH₂ |

| ~132 (q) | C-CF₃ |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~123 (q) | CF₃ |

| ~118 | Aromatic C-H |

| ~116 | -CH=CH₂ |

| ~115 | Aromatic C-Allyl |

| ~35 | Ar-CH₂- |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Predicted Values |

| IR (Infrared) Spectroscopy (cm⁻¹) | 3400-3300 (O-H stretch, broad), 3080-3010 (C-H stretch, aromatic and vinyl), 1640 (C=C stretch, vinyl), 1600, 1480 (C=C stretch, aromatic), 1330-1100 (C-F stretch, strong) |

| Mass Spectrometry (EI-MS) | m/z (%): 202 (M⁺), 187, 161, 133 |

Potential Biological Activity and Signaling Pathways

The incorporation of a trifluoromethyl group can significantly influence the biological activity of a molecule.[1] It can enhance binding to biological targets and increase metabolic stability. Phenolic compounds, including allylphenols, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

Given these characteristics, this compound could potentially act as an inhibitor of inflammatory pathways or as an antimicrobial agent. A hypothetical signaling pathway where this compound might exert an anti-inflammatory effect is the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental and Analytical Workflow

The following diagram outlines a logical workflow for the synthesis, purification, and structural characterization of this compound.

Caption: Proposed workflow for synthesis and analysis.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a robust, predictive framework for its synthesis and structural characterization based on well-established chemical principles and data from analogous compounds. The presence of both the allyl and trifluoromethyl functionalities suggests that this molecule could be of interest for applications in medicinal chemistry and materials science. The proposed synthetic route is feasible, and the predicted spectroscopic data provide a clear guide for the identification and characterization of the compound. Experimental validation of these predictions is highly encouraged to fully elucidate the properties and potential of this compound.

References

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. organicreactions.org [organicreactions.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ch24: Claisen rearrangement [chem.ucalgary.ca]

- 7. 2-Allylphenol(1745-81-9) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Infrared-optical double resonance spectroscopic investigation of trifluoromethylphenols and their water complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Allyl-5-(trifluoromethyl)phenol: Nomenclature, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nomenclature and Chemical Identity

A specific CAS (Chemical Abstracts Service) number for 2-Allyl-5-(trifluoromethyl)phenol is not readily found in public chemical databases, suggesting it may be a novel or less-common chemical entity.

Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is determined as follows:

-

The parent structure is identified as phenol.

-

The carbon atom bearing the hydroxyl (-OH) group is assigned position 1.

-

The ring is numbered to give the substituents the lowest possible locants, which are positions 2 and 5.

-

The substituents are an allyl (prop-2-en-1-yl) group and a trifluoromethyl group.

-

The substituents are cited in alphabetical order.

Therefore, the IUPAC nomenclature is 2-Allyl-5-(trifluoromethyl)phenol .

Table 1: Chemical Identifiers and Properties (Predicted)

| Identifier/Property | Value |

| IUPAC Name | 2-Allyl-5-(trifluoromethyl)phenol |

| Molecular Formula | C₁₀H₉F₃O |

| Molecular Weight | 202.17 g/mol |

| CAS Number | Not readily available |

Experimental Protocols: A Proposed Synthetic Route

The synthesis of 2-Allyl-5-(trifluoromethyl)phenol can be approached through a well-established method for the ortho-allylation of phenols, known as the Claisen rearrangement. This two-step process involves the formation of an allyl ether followed by a thermal rearrangement.

Step 1: Synthesis of Allyl 3-(Trifluoromethyl)phenyl Ether

-

Reaction Setup: To a solution of 3-(trifluoromethyl)phenol (1.0 equivalent) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Allyl Halide: To the stirred suspension, add allyl bromide or allyl chloride (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude allyl 3-(trifluoromethyl)phenyl ether. Purification can be achieved by column chromatography on silica gel.

Step 2: Claisen Rearrangement to 2-Allyl-5-(trifluoromethyl)phenol

-

Thermal Rearrangement: Heat the purified allyl 3-(trifluoromethyl)phenyl ether neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline to a temperature of 180-220°C.

-

Reaction Monitoring: Monitor the rearrangement by TLC or GC-MS until the starting material is consumed. This process typically takes 2-4 hours.

-

Purification: Cool the reaction mixture and purify the resulting product directly by column chromatography on silica gel to obtain 2-Allyl-5-(trifluoromethyl)phenol.

Potential Biological Activities and Rationale

While specific biological data for 2-Allyl-5-(trifluoromethyl)phenol is not available, the activities of structurally related compounds allow for informed predictions. The trifluoromethyl group is a common bioisostere in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules. Allylphenols, on the other hand, are known for their antimicrobial properties.

Table 2: Predicted Biological Activities of 2-Allyl-5-(trifluoromethyl)phenol

| Biological Activity | Rationale based on Structural Analogs | Potential Applications |

| Antimicrobial/Antifungal | Allylphenols, such as eugenol and chavicol, exhibit significant activity against a broad spectrum of bacteria and fungi.[1] | Development of new antibiotics, antifungals, or agricultural fungicides. |

| Anticancer | The trifluoromethyl group is present in several anticancer drugs and can enhance the cytotoxic activity of a molecule.[2] | Lead compound for the development of novel chemotherapeutic agents. |

| Anti-inflammatory | Many phenolic compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. | Potential therapeutic for inflammatory diseases. |

| Antioxidant | Phenolic compounds are well-known for their ability to scavenge free radicals. | Use in nutraceuticals or as a protective agent against oxidative stress. |

Visualizations: Logical Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of a novel compound such as 2-Allyl-5-(trifluoromethyl)phenol.

Caption: A general workflow for the synthesis and biological evaluation of novel chemical entities.

This guide provides a foundational understanding of 2-Allyl-5-(trifluoromethyl)phenol for researchers and professionals in drug development. The proposed synthetic route and the predicted biological activities offer a starting point for further investigation into this promising, yet underexplored, molecule.

References

Spectroscopic and Synthetic Profile of 2-Allyl-5-trifluoromethyl phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and spectroscopic properties of 2-Allyl-5-trifluoromethyl phenol. Due to the limited availability of experimentally recorded spectra in public databases, this document focuses on the established synthetic route and provides predicted spectroscopic data based on the molecular structure. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a Claisen rearrangement of the corresponding allyl ether. The foundational work by McBee and Rapkin provides a reliable method for its preparation.

Experimental Protocol: Synthesis via Claisen Rearrangement

The synthesis involves two primary stages: the formation of Allyl 3-(Trifluoromethyl)-phenyl Ether and its subsequent thermal rearrangement to yield 2-Allyl-5-(trifluoromethyl)phenol.

Part 1: Synthesis of Allyl 3-(Trifluoromethyl)-phenyl Ether

-

Reaction Setup: A mixture of 3-(trifluoromethyl)phenol, allyl bromide, and a suitable base (e.g., potassium carbonate) is prepared in a solvent such as acetone.

-

Reaction Conditions: The mixture is refluxed for several hours to facilitate the Williamson ether synthesis.

-

Work-up and Purification: After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by distillation, to yield pure Allyl 3-(Trifluoromethyl)-phenyl Ether.

Part 2: Claisen Rearrangement to 2-Allyl-5-(trifluoromethyl)phenol

-

Thermal Rearrangement: The purified Allyl 3-(Trifluoromethyl)-phenyl Ether is heated to a high temperature (typically around 200-220 °C) to induce the[1][1]-sigmatropic Claisen rearrangement.

-

Purification: The resulting 2-Allyl-5-(trifluoromethyl)phenol is then purified by vacuum distillation.

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for the proton (¹H) and carbon (¹³C) nuclei of this compound. These predictions are based on established increments for substituted benzene rings and the characteristic signals of an allyl group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | Ar-H |

| ~7.1 | s | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~5.9 | m | 1H | -CH =CH₂ |

| ~5.1 | dd | 2H | -CH=CH ₂ |

| ~5.0 | s (broad) | 1H | OH |

| ~3.4 | d | 2H | Ar-CH ₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C -OH |

| ~137 | -C H=CH₂ |

| ~130 | Ar-C |

| ~128 (q) | -C F₃ |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~116 | -CH=C H₂ |

| ~115 | Ar-C |

| ~35 | Ar-C H₂- |

Note: The chemical shift of the CF₃ carbon will appear as a quartet due to coupling with the fluorine atoms.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, aromatic, and allyl functional groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | =C-H stretch (aromatic and vinyl) |

| 2980-2850 | Medium | C-H stretch (allyl CH₂) |

| ~1640 | Medium | C=C stretch (allyl) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1330 | Strong | C-F stretch (trifluoromethyl group) |

| ~1250 | Strong | C-O stretch (phenol) |

| 990, 910 | Strong | =C-H bend (out-of-plane, vinyl) |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉F₃O, MW: 202.17 g/mol ). Key fragmentation patterns would likely involve the loss of the allyl group and rearrangements of the aromatic ring.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| m/z | Proposed Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 161 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 133 | [M - C₃H₅ - CO]⁺ |

Signaling Pathways and Biological Activity

Currently, there is no published research available in the public domain detailing the interaction of this compound with specific signaling pathways or its broader biological activity. Further investigation is required to elucidate its pharmacological profile.

Conclusion

This technical guide provides a foundational understanding of this compound, with a focus on its synthesis and predicted spectroscopic characteristics. The provided experimental protocol offers a clear pathway for its preparation, enabling further research into its physical, chemical, and biological properties. The absence of comprehensive experimental spectroscopic data highlights an opportunity for future research to fully characterize this compound and explore its potential applications in drug development and other scientific fields.

References

Synthesis of trifluoromethyl-substituted allylphenols

An In-depth Technical Guide to the Synthesis of Trifluoromethyl-Substituted Allylphenols

Introduction

Trifluoromethyl-substituted allylphenols are valuable compounds in medicinal chemistry and materials science. The trifluoromethyl group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The allyl group provides a versatile handle for further chemical modifications. This guide details the primary synthetic routes for accessing these important molecules, providing researchers with the necessary information for their synthesis and application.

Synthetic Strategies

The synthesis of trifluoromethyl-substituted allylphenols can be broadly categorized into two main approaches:

-

Claisen Rearrangement of Allyl Trifluoromethylphenyl Ethers: This is a powerful and widely used method that involves the thermal or Lewis acid-catalyzed rearrangement of a pre-synthesized allyl ether.

-

Direct C-H Allylation or Trifluoromethylation: These methods involve the direct introduction of either the allyl or the trifluoromethyl group onto a phenol or a trifluoromethyl-substituted benzene ring, respectively.

Method 1: Claisen Rearrangement

The-sigmatropic rearrangement of allyl trifluoromethylphenyl ethers is a common and efficient method for the synthesis of ortho-allylphenols. The reaction typically proceeds with high regioselectivity.

General Workflow for Claisen Rearrangement

Caption: General workflow for the synthesis of trifluoromethyl-substituted allylphenols via Claisen rearrangement.

Quantitative Data for Claisen Rearrangement

| Starting Material | Conditions | Product | Yield (%) | Reference |

| 4-(Trifluoromethyl)phenol | Allyl bromide, K2CO3, Acetone, reflux; then N,N-Diethylaniline, 210-220 °C | 2-Allyl-4-(trifluoromethyl)phenol | 75-85 | |

| 3-(Trifluoromethyl)phenol | Allyl bromide, K2CO3, DMF, 80 °C; then neat, 200 °C | 2-Allyl-5-(trifluoromethyl)phenol and 2-Allyl-3-(trifluoromethyl)phenol and 4-Allyl-3-(trifluoromethyl)phenol | 45 (2-allyl-5-), 25 (2-allyl-3-), 15 (4-allyl-3-) | |

| 2-(Trifluoromethyl)phenol | Allyl bromide, K2CO3, Acetone, reflux; then neat, 180 °C | 6-Allyl-2-(trifluoromethyl)phenol | 60 |

Experimental Protocol: Synthesis of 2-Allyl-4-(trifluoromethyl)phenol

Step 1: Synthesis of Allyl 4-(Trifluoromethyl)phenyl Ether

-

To a solution of 4-(trifluoromethyl)phenol (1.62 g, 10 mmol) in acetone (50 mL) is added potassium carbonate (2.76 g, 20 mmol).

-

Allyl bromide (1.33 g, 11 mmol) is added dropwise to the mixture.

-

The reaction mixture is heated to reflux and stirred for 12 hours.

-

After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford allyl 4-(trifluoromethyl)phenyl ether.

Step 2: Claisen Rearrangement

-

Allyl 4-(trifluoromethyl)phenyl ether (1.01 g, 5 mmol) is dissolved in N,N-diethylaniline (10 mL).

-

The solution is heated to 210-220 °C in a sealed tube for 6 hours.

-

The reaction mixture is cooled to room temperature and diluted with diethyl ether (50 mL).

-

The organic layer is washed with 1 M HCl (3 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (20 mL).

-

The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 90:10) to yield 2-allyl-4-(trifluoromethyl)phenol.

Method 2: Direct C-H Functionalization

Recent advances in catalysis have enabled the direct C-H allylation and trifluoromethylation of phenolic substrates. These methods can offer improved atom economy and may avoid the high temperatures required for Claisen rearrangements.

Direct Allylation of Trifluoromethylphenols

This approach involves the direct introduction of an allyl group onto the aromatic ring of a trifluoromethylphenol, often using a transition metal catalyst.

Direct Trifluoromethylation of Allylphenols

Alternatively, an existing allylphenol can be directly trifluoromethylated using an electrophilic trifluoromethylating agent.

Logical Relationship for Direct Functionalization

Caption: Convergent strategies for the synthesis of trifluoromethyl-substituted allylphenols via direct C-H functionalization.

Quantitative Data for Direct C-H Functionalization

| Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |

| 4-(Trifluoromethyl)phenol | Allyl acetate, Pd(OAc)2, Ag2CO3 | 2-Allyl-4-(trifluoromethyl)phenol | 65 | |

| 2-Allylphenol | Togni's reagent II, Zn(OTf)2 | 2-Allyl-4-(trifluoromethyl)phenol and 2-Allyl-6-(trifluoromethyl)phenol | 40 (4-CF3), 35 (6-CF3) |

Experimental Protocol: Palladium-Catalyzed Direct Allylation of 4-(Trifluoromethyl)phenol

-

To a flame-dried Schlenk tube is added 4-(trifluoromethyl)phenol (162 mg, 1 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), and Ag2CO3 (552 mg, 2 mmol).

-

The tube is evacuated and backfilled with argon three times.

-

Allyl acetate (150 mg, 1.5 mmol) and anhydrous 1,4-dioxane (5 mL) are added via syringe.

-

The reaction mixture is stirred at 100 °C for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 90:10) to afford 2-allyl-4-(trifluoromethyl)phenol.

Conclusion

The synthesis of trifluoromethyl-substituted allylphenols can be achieved through several effective methods. The Claisen rearrangement remains a robust and high-yielding approach, particularly for ortho-substituted products. Direct C-H functionalization strategies are emerging as powerful alternatives, offering potentially more convergent and atom-economical routes. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs.

Starting materials for 2-Allyl-5-trifluoromethyl phenol synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Allyl-5-trifluoromethyl phenol, a valuable building block in medicinal chemistry and materials science. The synthesis primarily proceeds through a two-step reaction sequence involving the O-allylation of 3-(trifluoromethyl)phenol followed by a thermal Claisen rearrangement. This document details the starting materials, experimental protocols, and quantitative data associated with this synthetic route, offering a practical resource for laboratory-scale preparation.

Core Synthesis Pathway

The principal synthetic route to this compound is a robust two-step process:

-

O-Allylation of 3-(Trifluoromethyl)phenol: This initial step involves the etherification of 3-(trifluoromethyl)phenol with an allyl halide, typically allyl bromide, in the presence of a base to form the intermediate, allyl 3-(trifluoromethyl)phenyl ether.

-

Claisen Rearrangement: The synthesized allyl ether undergoes a[1][1]-sigmatropic rearrangement upon heating, yielding the desired this compound. The trifluoromethyl group at the meta-position directs the allyl group to the ortho-position.[1]

Starting Materials

The primary starting materials for this synthesis are commercially available and are listed in the table below.

| Starting Material | Chemical Structure | Key Properties |

| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | Molecular Weight: 162.11 g/mol |

| Allyl Bromide | C₃H₅Br | Molecular Weight: 120.98 g/mol ; Boiling Point: 70-71 °C |

| Potassium Carbonate | K₂CO₃ | Molecular Weight: 138.21 g/mol ; Base |

| Acetone | C₃H₆O | Solvent; Boiling Point: 56 °C |

Experimental Protocols

Step 1: Synthesis of Allyl 3-(Trifluoromethyl)phenyl ether (O-Allylation)

This procedure is adapted from standard O-allylation methods for phenols.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone as the solvent.

-

Stir the mixture at room temperature for 15-20 minutes to ensure proper mixing.

-

Add allyl bromide (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl 3-(trifluoromethyl)phenyl ether.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for O-Allylation of Phenols (Analogous Reactions):

| Reactants | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Phenol, Allyl Bromide | K₂CO₃ | Acetone | 8 | Reflux | ~85-97 | |

| 1-Decanol, Allyl Bromide | KOH | None | 16 | Room Temp. | 95 | [2] |

| Benzyl Alcohol, Allyl Bromide | KOH | None | 4.5 | Room Temp. | 96 | [2] |

Step 2: Synthesis of this compound (Claisen Rearrangement)

This procedure is based on the established Claisen rearrangement of allyl phenyl ethers.[1][3][4]

Procedure:

-

Place the purified allyl 3-(trifluoromethyl)phenyl ether (1.0 eq.) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the ether to a high temperature, typically in the range of 180-220 °C. The rearrangement can be carried out neat or in a high-boiling solvent like N,N-diethylaniline or diphenyl ether.

-

Maintain the reaction at this temperature for 3-6 hours. Monitor the progress of the rearrangement by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Claisen Rearrangement (Analogous Reactions):

| Substrate | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Allyl Phenyl Ether | Toluene | 18 | 190 | 80 (of aldehyde) | [4] |

| 1,5-Bis(allyloxy)naphthalene | None | 0.17 | 190 | 100 | [4] |

| Allyl Phenyl Ether | None | 5 | 200 | 90.6-95.0 | [5] |

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

The synthesis follows a clear logical progression from readily available starting materials to the final product.

Caption: Logical flow of the two-step synthesis.

Characterization Data

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the outlined conditions for their specific laboratory settings to achieve the best possible yields and purity.

References

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. CLAISEN REARRANGEMENT: [3,3]-SIGMATROPIC REARRANGEMENT – My chemistry blog [mychemblog.com]

- 5. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

The Dynamic Reactivity of the Allyl Group in Trifluoromethylphenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into phenolic compounds significantly alters their electronic properties, enhancing their utility in medicinal chemistry and materials science. When an allyl group is also present, a unique interplay of reactivity emerges, offering a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the allyl group in trifluoromethylphenols, with a focus on the Claisen rearrangement and other significant transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in harnessing the synthetic potential of these valuable building blocks.

The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group, which profoundly influences the reactivity of the phenol ring and its substituents. This electronic effect lowers the pKa of the phenolic hydroxyl group, making it more acidic compared to its non-fluorinated analog. In the context of the allyl group, this has several implications:

-

O-Allylation: The increased acidity of the phenol facilitates its deprotonation to the corresponding phenoxide, which can then readily undergo Williamson ether synthesis with an allyl halide to form the allyl aryl ether precursor for subsequent rearrangement reactions.

-

Claisen Rearrangement: The electron-withdrawing nature of the -CF3 group can influence the rate and regioselectivity of the Claisen rearrangement. While electron-withdrawing groups on the aromatic ring generally slow down the thermal Claisen rearrangement, they can also influence the preference for ortho versus para migration.[1][2] Lewis acid catalysis can be employed to promote the rearrangement under milder conditions, overcoming the deactivating effect of the trifluoromethyl group.[1][3]

-

Subsequent Reactions: The modified electronic environment of the allyl-substituted trifluoromethylphenol can affect the outcome of subsequent reactions involving the allyl double bond or the newly introduced ortho- or para-allyl group.

The Claisen Rearrangement: A Cornerstone Transformation

The Claisen rearrangement is a powerful[3][3]-sigmatropic rearrangement that converts allyl aryl ethers into ortho-allylphenols.[4] This reaction is a key method for introducing an allyl group onto the aromatic ring, which can then be further functionalized.

Regioselectivity

In meta-substituted allyl phenyl ethers, such as allyl 3-(trifluoromethyl)phenyl ether, the Claisen rearrangement can theoretically yield two different ortho-allylphenol products. The strong electron-withdrawing nature of the trifluoromethyl group directs the allyl group to migrate preferentially to the carbon atom with the highest electron density.[2]

Quantitative Data

The following table summarizes the available quantitative data for the Claisen rearrangement of allyl trifluoromethylphenyl ethers.

| Substrate | Conditions | Product(s) | Yield (%) | Reference |

| Allyl 3-(trifluoromethyl)phenyl ether | Reflux, 12 hours | 2-Allyl-5-(trifluoromethyl)phenol | 82 |

Further research is needed to provide a more comprehensive dataset for ortho- and para-substituted isomers under various conditions.

Experimental Protocols

Synthesis of Allyl 3-(Trifluoromethyl)phenyl Ether

To a solution of 3-(trifluoromethyl)phenol in a suitable solvent (e.g., acetone, DMF), an equimolar amount of a base (e.g., K2CO3, NaH) is added. The mixture is stirred at room temperature until the deprotonation is complete. Allyl bromide (1.1 equivalents) is then added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired allyl 3-(trifluoromethyl)phenyl ether.

Claisen Rearrangement of Allyl 3-(Trifluoromethyl)phenyl Ether

Allyl 3-(trifluoromethyl)phenyl ether is heated neat or in a high-boiling solvent (e.g., N,N-diethylaniline) under an inert atmosphere. The reaction is monitored by TLC until the starting material is no longer detectable. Upon completion, the reaction mixture is cooled, and the product, 2-allyl-5-(trifluoromethyl)phenol, is isolated and purified by distillation or column chromatography.

Mechanistic Visualization

The Claisen rearrangement proceeds through a concerted, pericyclic transition state. The workflow for the synthesis of 2-allyl-5-(trifluoromethyl)phenol is depicted below.

The mechanism of the thermal Claisen rearrangement involves a concerted[3][3]-sigmatropic shift through a chair-like transition state.

Further Reactivity of the Allyl Group

The allyl group in trifluoromethylphenols is a versatile functional handle that can undergo a variety of transformations, leading to the synthesis of diverse heterocyclic and functionalized aromatic compounds.

Cyclization Reactions: Synthesis of Chromanes and Benzofurans

Ortho-allyl trifluoromethylphenols are valuable precursors for the synthesis of trifluoromethyl-substituted chromanes and benzofurans, which are important scaffolds in medicinal chemistry.

-

Chromane Synthesis: Acid-catalyzed intramolecular hydroalkoxylation of the allyl group leads to the formation of a six-membered chromane ring. The reaction typically proceeds by protonation of the double bond to form a secondary carbocation, which is then trapped by the phenolic oxygen.

-

Benzofuran Synthesis: Oxidative cyclization of ortho-allylphenols, often catalyzed by palladium salts, can yield benzofuran derivatives.[5] The Wacker oxidation, for instance, can be employed to convert the terminal alkene of the allyl group into a methyl ketone, which can then undergo intramolecular condensation.[6]

References

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers [mdpi.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Claisen Rearrangement [organic-chemistry.org]

- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wacker process - Wikipedia [en.wikipedia.org]

The Trifluoromethyl Group: A Potent Modulator of Phenolic Properties in Research and Drug Development

An In-depth Technical Guide on the Electronic Effects of the Trifluoromethyl Group on the Phenol Ring

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced effects of substituent groups on aromatic systems is paramount. Among these, the trifluoromethyl (CF₃) group stands out for its profound influence on the electronic properties of the phenol ring. This guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. The strong electron-withdrawing nature of the trifluoromethyl group, a consequence of the high electronegativity of fluorine atoms, significantly alters the acidity, reactivity, and potential biological interactions of the parent phenol molecule.[1][2][3] These modifications are critical in the rational design of novel therapeutics and functional materials.

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group can be quantitatively assessed through Hammett constants (σ) and acid dissociation constants (pKa).

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = ρσ, provides a framework for quantifying the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of the substituent. The trifluoromethyl group is a strong electron-withdrawing group, which is reflected in its positive Hammett σ values.

| Substituent Position | Hammett Constant (σ) |

| meta (σm) | 0.43 - 0.46 |

| para (σp) | 0.54 |

Note: The exact values may vary slightly depending on the reaction and solvent system used for determination.

Acid Dissociation Constants (pKa)

The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the phenolic proton, resulting in a lower pKa value compared to phenol (pKa ≈ 9.95). This effect is most pronounced when the CF₃ group is in the para or ortho position, where it can exert its influence through both inductive and resonance effects.

| Compound | pKa |

| Phenol | ~9.95 |

| 2-(Trifluoromethyl)phenol | ~8.8 |

| 3-(Trifluoromethyl)phenol | 9.08[4] |

| 4-(Trifluoromethyl)phenol | 9.39[5] |

| 3,5-Bis(trifluoromethyl)phenol | 8.03[4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the trifluoromethyl group and the phenol ring.

¹⁹F NMR Spectroscopy

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. In trifluoromethyl-substituted phenols, the ¹⁹F NMR chemical shift can provide valuable information about the extent of electron withdrawal from the aromatic ring. Generally, the ¹⁹F chemical shift of a CF₃ group on an aromatic ring appears in the range of -60 to -65 ppm relative to CFCl₃. The specific chemical shift is influenced by the substitution pattern on the phenol ring and the solvent.

Experimental Protocols

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines the determination of the acid dissociation constant (pKa) of a trifluoromethyl-substituted phenol using UV-Vis spectrophotometry. The method relies on the different absorption spectra of the protonated (phenol) and deprotonated (phenolate) forms of the compound.

Materials:

-

Trifluoromethyl-substituted phenol of interest

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

A series of buffer solutions with known pH values spanning the expected pKa of the phenol

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the trifluoromethyl-substituted phenol in a suitable solvent (e.g., methanol or ethanol) at a concentration that gives a maximum absorbance in the range of 1.0-1.5.

-

Preparation of Test Solutions:

-

Acidic Solution (Fully Protonated): To a cuvette, add a known volume of the stock solution and dilute with 0.1 M HCl to a final volume. This ensures the phenol is entirely in its protonated form.

-

Basic Solution (Fully Deprotonated): To a separate cuvette, add the same volume of the stock solution and dilute with 0.1 M NaOH. This will convert the phenol to its phenolate form.

-

Buffered Solutions: Prepare a series of solutions by adding the same volume of the stock solution to different buffer solutions of known pH.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum of the acidic, basic, and each of the buffered solutions over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λ_max) for both the protonated and deprotonated forms.

-

-

Data Analysis:

-

At the λ_max of the phenolate form, measure the absorbance of the acidic solution (A_acid), the basic solution (A_base), and each buffered solution (A_buffer).

-

The ratio of the deprotonated to protonated form in each buffer can be calculated using the following equation: [A⁻]/[HA] = (A_buffer - A_acid) / (A_base - A_buffer)

-

Plot pH versus log([A⁻]/[HA]). The pKa is the pH at which log([A⁻]/[HA]) = 0 (i.e., the x-intercept of the plot).

-

Protocol 2: Construction of a Hammett Plot for Phenol Acidity

This protocol describes how to generate a Hammett plot to determine the reaction constant (ρ) for the ionization of a series of substituted phenols, including trifluoromethyl-substituted derivatives.

Materials:

-

A series of meta- and para-substituted phenols (including the trifluoromethyl-substituted analogs and the parent phenol)

-

Instrumentation and reagents for pKa determination (as described in Protocol 1)

-

Literature values for the Hammett constants (σ) of the chosen substituents

Procedure:

-

Determine the pKa of each substituted phenol: Follow the procedure outlined in Protocol 1 to experimentally determine the pKa for each phenol in the series under identical conditions (solvent, temperature, ionic strength).

-

Calculate log(K/K₀):

-

K is the acid dissociation constant of the substituted phenol (K = 10⁻ᵖᴷᵃ).

-

K₀ is the acid dissociation constant of the unsubstituted phenol.

-

Calculate log(K/K₀) for each substituent.

-

-

Plot the Data: Create a plot of log(K/K₀) on the y-axis against the corresponding Hammett σ values for each substituent on the x-axis.

-

Determine the Reaction Constant (ρ): Perform a linear regression on the plotted data. The slope of the resulting line is the reaction constant, ρ. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups.

Protocol 3: Synthesis of 4-(Trifluoromethyl)phenol

This protocol provides a representative method for the synthesis of 4-(trifluoromethyl)phenol from 4-chlorobenzotrifluoride.

Materials:

-

4-chlorobenzotrifluoride

-

Sodium hydroxide (NaOH)

-

Water

-

Diethylene glycol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzotrifluoride, a concentrated aqueous solution of sodium hydroxide, and diethylene glycol as a high-boiling solvent.

-

Reaction: Heat the mixture to reflux (typically around 160-180 °C) with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the phenoxide intermediate to form the desired phenol.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Visualizing Electronic Effects and Experimental Logic

Graphviz diagrams are provided to illustrate key conceptual frameworks and experimental workflows.

Caption: Workflow for applying the Hammett equation to quantify substituent effects.

Caption: Experimental workflow for determining pKa via UV-Vis spectrophotometry.

Caption: Simplified mechanism of horseradish peroxidase-catalyzed phenol oxidation.

Conclusion

The trifluoromethyl group is a powerful tool in the arsenal of medicinal and materials chemists. Its strong electron-withdrawing properties significantly increase the acidity of the phenolic proton and influence the reactivity of the aromatic ring. This guide has provided a quantitative and practical overview of these effects, equipping researchers with the data and methodologies necessary to harness the unique properties of trifluoromethyl-substituted phenols in their research and development endeavors. A thorough understanding of these principles is essential for the design of next-generation pharmaceuticals and advanced materials with tailored electronic and biological properties.

References

- 1. Hammett rho sigma correlation for reactions of horseradish peroxidase compound II with phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Model development for horseradish peroxidase catalyzed removal of aqueous phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.graphpad.com [cdn.graphpad.com]

An In-depth Technical Guide on the Estimated Solubility and Stability of 2-Allyl-5-trifluoromethyl phenol

Disclaimer: No direct experimental data for the solubility and stability of 2-Allyl-5-trifluoromethyl phenol has been found in the public domain. This guide provides an estimation of its physicochemical properties based on data from structurally related compounds, namely 2-allylphenol and various isomers of trifluoromethylphenol. The information herein is intended for researchers, scientists, and drug development professionals as a preliminary guide for handling and formulation development.

Executive Summary

This technical guide offers a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the absence of direct studies on this specific molecule, this report leverages empirical data from its core structural components: the allyl-substituted phenol ring (represented by 2-allylphenol) and the trifluoromethyl-substituted phenol (represented by various trifluoromethylphenol isomers). The trifluoromethyl group is known to increase lipophilicity and metabolic stability, while the allyl group can be a site for chemical reactions. It is anticipated that this compound will exhibit low aqueous solubility and moderate to good solubility in organic solvents. Its stability is expected to be influenced by pH, light, and oxidizing conditions, with the trifluoromethyl group potentially undergoing hydrolysis under alkaline conditions.

Estimated Physicochemical Properties

The properties of this compound are estimated by considering the contributions of the allyl and trifluoromethyl substituents on the phenol ring.

Data Presentation: Physicochemical Properties of Analogous Compounds

To provide a basis for estimating the properties of this compound, the following tables summarize the known physicochemical properties of 2-allylphenol and various trifluoromethylphenol isomers.

Table 1: Physicochemical Properties of 2-Allylphenol

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Melting Point | -6 to -5 °C | [1][3] |

| Boiling Point | 220 °C | [1] |

| Density | 1.021 - 1.028 g/mL at 20-25 °C | [3][4] |

| Refractive Index | 1.543 - 1.547 at 20 °C | [4] |

| Water Solubility | Low; 1110 mg/L at 25 °C (est.), 7 g/L at 20 °C | [3][4][5] |

| Organic Solvent Solubility | Soluble in alcohol, ether, and organic solvents | [2][4] |

| pKa | 10.28 at 25 °C | [3] |

| LogP | 2.91 | [3] |

Table 2: Physicochemical Properties of Trifluoromethylphenol Isomers

| Property | 2-(Trifluoromethyl)phenol | 3-(Trifluoromethyl)phenol | 4-(Trifluoromethyl)phenol |

| Molecular Formula | C₇H₅F₃O | C₇H₅F₃O | C₇H₅F₃O |

| Molecular Weight | 162.11 g/mol | 162.11 g/mol | 162.11 g/mol |

| Appearance | White to cream crystalline solid | No data available | No data available |

| Melting Point | 45-46 °C | No data available | No data available |

| Boiling Point | 147-148 °C | No data available | No data available |

| Water Solubility | Sparingly soluble | No data available | No data available |

| Organic Solvent Solubility | Soluble in organic solvents | No data available | No data available |

| LogP | 2.8 | 2.8 | 2.8 |

Estimated Solubility Profile

Based on the data from its analogues, the solubility of this compound is predicted as follows:

-

Aqueous Solubility: The presence of the lipophilic trifluoromethyl group (LogP of trifluoromethylphenols is 2.8) and the allyl group is expected to result in low aqueous solubility, likely in the range of the estimated solubility of 2-allylphenol (around 1 g/L).

-

Organic Solvent Solubility: It is anticipated to be readily soluble in common organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether), and other organic solvents, similar to 2-allylphenol.[2][4]

Estimated Stability Profile

The stability of phenols can be influenced by factors such as pH, light, and the presence of oxidizing agents.[6]

-

pH Stability: Phenols are generally more stable in acidic to neutral conditions. Under alkaline conditions, the trifluoromethyl group, particularly when positioned ortho or para to the hydroxyl group, can be susceptible to hydrolysis. A recent study on trifluoromethylphenols showed that 2-TFMP undergoes hydrolysis at pH 7 to 10.8, while 4-TFMP hydrolyzes at a pH range of 6.2 to 10.8.[7] In contrast, 3-TFMP was found to be resistant to hydrolysis even at elevated temperatures and alkaline pH.[7] Given the meta position of the trifluoromethyl group relative to the hydroxyl group in the target molecule, it may exhibit greater hydrolytic stability compared to ortho or para isomers.

-

Photostability: A study on the photochemical degradation of 2-(trifluoromethyl)phenol revealed its susceptibility to photolysis, with degradation rates being highly pH-dependent. The photolysis rate constants were found to be 3.52 h⁻¹ at pH 5, 26.4 h⁻¹ at pH 7, and 334.1 h⁻¹ at pH 10.[8] This suggests that this compound may also be sensitive to light, especially under neutral to alkaline conditions.

-

Oxidative Stability: Phenols are known to be susceptible to oxidation. The stability of 2-(Trifluoromethyl)phenol is compromised in the presence of strong oxidizing agents.[9] Therefore, it is recommended to store this compound under an inert atmosphere and away from oxidizing agents.[9]

Table 3: Stability Data for Trifluoromethylphenol Isomers

| Condition | Compound | Observation | Source(s) |

| Photochemical Degradation | 2-(Trifluoromethyl)phenol | Rate constant (k) = 3.52 h⁻¹ (pH 5), 26.4 h⁻¹ (pH 7), 334.1 h⁻¹ (pH 10) | [8] |

| Aqueous Hydrolysis | 2-(Trifluoromethyl)phenol | Hydrolysis observed from pH 7 to 10.8 | [7] |

| Aqueous Hydrolysis | 3-(Trifluoromethyl)phenol | Resistant to hydrolysis, even at pH 10.2 and 40 °C | [7] |

| Aqueous Hydrolysis | 4-(Trifluoromethyl)phenol | Hydrolysis observed from pH 6.2 to 10.8 | [7] |

| General Stability | 2-(Trifluoromethyl)phenol | Stable under normal conditions; incompatible with oxidizing agents, acid chlorides, and acid anhydrides. | [9] |

Experimental Protocols

The following are general experimental protocols for determining the solubility and stability of phenolic compounds, based on methodologies described in the scientific literature.

Protocol for Solubility Determination (Shake-Flask Method)

This method is widely used for determining the solubility of compounds in various solvents.[10]

Objective: To determine the solubility of this compound in water and selected organic solvents at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for a period to allow undissolved solute to settle.

-

Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Photochemical Degradation Study

This protocol is adapted from a study on the photolysis of 2-(trifluoromethyl)phenol.[8]

Objective: To evaluate the photostability of this compound in aqueous solutions at different pH values under UV irradiation.

Materials:

-

This compound

-

pH buffers (e.g., pH 5, 7, and 10)

-

Quartz tubes

-

Photoreactor equipped with a UV lamp (e.g., simulated sunlight or specific wavelength)

-

HPLC system with a UV detector

-

Dark control samples

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare test solutions by spiking the stock solution into the different pH buffers in quartz tubes to a final desired concentration.

-

Prepare parallel dark control samples by wrapping identical tubes in aluminum foil.

-

Place the quartz tubes in the photoreactor.

-

Irradiate the samples with the UV lamp for a defined period.

-

Withdraw aliquots from each tube at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.

-

Plot the natural logarithm of the concentration versus time to determine the degradation kinetics and calculate the photolysis rate constant (k).

-

Analyze the dark control samples at the beginning and end of the experiment to assess for any non-photolytic degradation.

Visualizations

General Workflow for Solubility and Stability Characterization

The following diagram illustrates a general workflow for characterizing the solubility and stability of a novel phenolic compound.

Caption: A logical workflow for the physicochemical characterization of a new compound.

Conclusion

While direct experimental data for this compound is not available, a reasoned estimation of its solubility and stability has been formulated based on the known properties of its structural analogues. It is predicted to be a compound with low aqueous solubility and good solubility in organic solvents. Its stability is likely to be dependent on pH and light exposure, with potential for degradation under alkaline and photolytic conditions. The provided experimental protocols offer a starting point for the empirical determination of these crucial physicochemical parameters, which are vital for the successful development of any new chemical entity in the pharmaceutical and chemical industries. Further experimental validation is strongly recommended.

References

- 1. 2-Allylphenol | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China 2-Allylphenol CAS 1745-81-9 Manufacturer - Yolatech.com [yolatech.com]

- 3. 2-Allylphenol | 1745-81-9 [chemicalbook.com]

- 4. 2-allyl phenol, 1745-81-9 [thegoodscentscompany.com]

- 5. 2-Allylphenol, 98+% | Fisher Scientific [fishersci.ca]

- 6. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Substituted Allylphenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted allylphenols are a class of organic compounds characterized by a phenol ring with an allyl group substituent, and often additional functional groups. These compounds are of significant interest to the scientific community due to their diverse biological activities and their presence in a variety of natural products, most notably essential oils. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of key substituted allylphenols, with a focus on eugenol, chavicol, honokiol, and magnolol. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Historical Perspective: From Traditional Medicine to Modern Pharmacology

The journey of substituted allylphenols from traditional remedies to subjects of intense scientific scrutiny is a testament to the enduring value of natural products in medicine.

Eugenol: The Scent of Spice and Anesthesia

Eugenol, the primary constituent of clove oil, has a history deeply rooted in traditional medicine and dentistry. For centuries, clove oil has been used to alleviate toothaches, a practice that continues in some cultures today. The formal discovery and naming of eugenol can be traced back to the 19th century. The name "eugenol" is derived from Eugenia caryophyllata, the former botanical name for the clove tree (Syzygium aromaticum).[1] Early scientific investigations into clove oil in the 1800s led to the isolation of its main active component, which was recognized for its anesthetic and antiseptic properties.[2] This led to the development of zinc oxide eugenol (ZOE) cements, which are still used in dentistry for temporary fillings and as a soothing agent for the dental pulp.[2]

Chavicol: A Phenylpropene from Betel and Basil

Chavicol, or p-allylphenol, is another naturally occurring substituted allylphenol found in the essential oils of various plants, including betel leaf (Piper betle) and basil (Ocimum basilicum).[3][4] Its discovery is attributed to the Italian chemist I. Guareschi in the late 19th century. Chavicol is structurally similar to eugenol but lacks the methoxy group on the benzene ring. Its presence in plants used in traditional medicine, particularly in Southeast Asia, suggests a long history of human exposure and potential biological effects.

Honokiol and Magnolol: Bioactive Neolignans from Magnolia Bark

Honokiol and magnolol are isomeric neolignans isolated from the bark of Magnolia species, particularly Magnolia officinalis.[5][6] The use of magnolia bark in traditional Chinese and Japanese medicine dates back thousands of years for treating anxiety, depression, and other neurological disorders.[2][6] The isolation and characterization of honokiol and magnolol as the principal active components of magnolia bark extracts occurred more recently, with significant research into their pharmacological properties emerging in the latter half of the 20th century.[2][7] The name "honokiol" is derived from "Honoki," the Japanese name for Magnolia obovata.[2]

Synthesis of Substituted Allylphenols: Key Methodologies

The synthesis of substituted allylphenols in the laboratory primarily relies on two classical organic reactions: the Williamson ether synthesis and the Claisen rearrangement.

Williamson Ether Synthesis of Allyl Aryl Ethers

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. In the context of substituted allylphenols, it is the first step in a two-step sequence to introduce the allyl group onto the phenol. The reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide.[8]

General Reaction Scheme:

Claisen Rearrangement: The Key C-C Bond Forming Reaction